N-(1-cyanocycloheptyl)-2-fluorobenzamide
Overview
Description
“N-(1-cyanocycloheptyl)-2-fluorobenzamide” is likely a complex organic compound. It contains a cyanocycloheptyl group, which is a cycloheptyl ring (a seven-membered carbon ring) with a cyanide (-CN) group attached. It also has a fluorobenzamide group, which consists of a benzene ring with an amide (-CONH2) and a fluorine atom attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cycloheptyl ring, the introduction of the cyanide group, and the creation of the fluorobenzamide group. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the cycloheptyl ring, the cyanide group, and the fluorobenzamide group. These groups would likely contribute to the overall polarity, reactivity, and other physical and chemical properties of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants present. The cyanide group is quite reactive and can participate in various reactions. Similarly, the amide group in the fluorobenzamide part can also undergo several reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as the size and shape of the molecule, the polarity of the functional groups, and the presence of the cyclic structure would all influence its properties .Scientific Research Applications
Fluorescent Probes for Biochemical Studies
Fluorescent indicators play a crucial role in biochemical studies, particularly in the investigation of the physiological role of cytosolic free Ca2+. A study highlighted the synthesis of highly fluorescent indicators for such purposes, enhancing quantum efficiency and photochemical stability, with improved selectivity for Ca2+ over other divalent cations. These advancements are critical for intracellular applications, especially in single cells and tissues (Grynkiewicz, Poenie, & Tsien, 1985).
Medicinal Applications of Metal-Organic Complexes
N-heterocyclic carbenes (NHCs) have found use in medicinal chemistry as carrier molecules for transition metals, showcasing potency as antibacterial agents and chemotherapeutics. Research into Ag(I)-NHC compounds has demonstrated efficacy against a broad range of bacterial strains and tumor cells, indicating potential for clinical applications (Johnson, Southerland, & Youngs, 2017).
NHCs in Materials Chemistry
The application of NHCs extends into materials chemistry, where they contribute to the functionalization of surfaces, polymers, nanoparticles, and clusters. These applications underline the versatility of NHCs beyond the realm of catalysis, opening avenues for the development of advanced materials (Smith, Narouz, Lummis, Singh, Nazemi, Li, & Crudden, 2019).
Probe for Cysteine Detection Indicating Oxidative Stress
A near-infrared ratiometric fluorescent probe was established for the selective detection of cysteine over other amino acids, indicating mitochondrial oxidative stress. This development is pivotal for understanding oxidative stress in biological systems and its role in diseases (Yin, Yu, Zhang, & Chen, 2015).
Organocatalysis for Cyanosilylation of Carbonyl Compounds
N-Heterocyclic carbenes have been demonstrated to activate TMSCN for the cyanosilylation of carbonyl compounds efficiently. This process is significant for the synthesis of a wide array of organic compounds, showcasing the utility of NHCs in facilitating reactions under mild conditions (Song, Gallou, Reeves, Tan, Yee, & Senanayake, 2006).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c16-13-8-4-3-7-12(13)14(19)18-15(11-17)9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-10H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKWZHHUORTCSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587560 | |
Record name | N-(1-Cyanocycloheptyl)-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912771-12-1 | |
Record name | N-(1-Cyanocycloheptyl)-2-fluorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=912771-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1-Cyanocycloheptyl)-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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